molecular formula C5H11NO2 B3383009 N-ethyl-3-hydroxypropanamide CAS No. 38052-79-8

N-ethyl-3-hydroxypropanamide

Cat. No.: B3383009
CAS No.: 38052-79-8
M. Wt: 117.15 g/mol
InChI Key: SVLZREHLAYHYRT-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxypropanamide: is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, where an ethyl group is attached to the nitrogen atom and a hydroxyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethylation of 3-hydroxypropanamide: One common method involves the ethylation of 3-hydroxypropanamide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Amidation Reaction: Another method involves the reaction of 3-hydroxypropanoic acid with ethylamine. This reaction can be catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-ethyl-3-hydroxypropanamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-3-hydroxypropanamide can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form N-ethyl-3-hydroxypropylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting hydroxyl group to chloride.

Major Products Formed:

    Oxidation: N-ethyl-3-oxopropanamide.

    Reduction: N-ethyl-3-hydroxypropylamine.

    Substitution: N-ethyl-3-chloropropanamide.

Scientific Research Applications

Chemistry: N-ethyl-3-hydroxypropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory and analgesic effects.

Industry: this compound is utilized in the production of polymers and resins. It is also used as a stabilizer in various industrial formulations.

Mechanism of Action

The mechanism of action of N-ethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl group and the amide functionality play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    N-methyl-3-hydroxypropanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-2-hydroxypropanamide: Hydroxyl group attached to the second carbon instead of the third.

    N-ethyl-3-aminopropanamide: Amino group instead of a hydroxyl group on the third carbon.

Uniqueness: N-ethyl-3-hydroxypropanamide is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-ethyl-3-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-6-5(8)3-4-7/h7H,2-4H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZREHLAYHYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308946
Record name N-Ethyl-3-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38052-79-8
Record name N-Ethyl-3-hydroxypropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38052-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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